3-(4-Nitrophenoxy)-benzenemethanol
Description
3-(4-Nitrophenoxy)-benzenemethanol is a nitroaromatic compound featuring a benzenemethanol core substituted with a 4-nitrophenoxy group at the meta position. Its molecular formula is C₁₃H₁₁NO₄, with a molecular weight of 259.23 g/mol. The compound is structurally characterized by a hydroxymethyl (-CH₂OH) group on the benzene ring and a para-nitrophenoxy (-O-C₆H₄-NO₂) substituent at the third position. This dual functionality enables its use as a versatile intermediate in organic synthesis, particularly in polymer chemistry and pharmaceutical manufacturing . Synonyms include [4-(4-nitrophenyl)phenyl]methanol and (4'-nitro[1,1'-biphenyl]-4-yl)methanol, with PubChem CID 13438 .
Properties
IUPAC Name |
[3-(4-nitrophenoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-9-10-2-1-3-13(8-10)18-12-6-4-11(5-7-12)14(16)17/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYOLTJJYQGILF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenoxy)-benzenemethanol typically involves the following steps:
Nitration of Phenol: The starting material, phenol, is nitrated using a mixture of concentrated sulfuric acid and concentrated nitric acid to produce 4-nitrophenol.
Etherification: 4-Nitrophenol is then reacted with benzyl chloride in the presence of a base such as potassium carbonate to form this compound.
The reaction conditions for the etherification step usually involve refluxing the reactants in a suitable solvent like dimethylformamide or acetone.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenoxy)-benzenemethanol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation: The benzylic alcohol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Substitution: Sodium methoxide in methanol or other strong nucleophiles in polar aprotic solvents.
Major Products
Reduction: 3-(4-Aminophenoxy)-benzenemethanol.
Oxidation: 3-(4-Nitrophenoxy)-benzoic acid.
Substitution: Various substituted phenoxybenzenemethanol derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Nitrophenoxy)-benzenemethanol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel polymers and materials with specific properties.
Biological Studies: It is studied for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Researchers investigate its potential as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenoxy)-benzenemethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the phenoxy and benzylic alcohol groups may facilitate binding to specific molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(4-Nitrophenoxy)-benzenemethanol with key analogs, focusing on molecular properties, synthesis pathways, and applications.
Structural and Functional Group Comparisons
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Structural Differences |
|---|---|---|---|---|
| This compound | 41870-24-0 | C₁₃H₁₁NO₄ | Hydroxymethyl, nitrophenoxy | Base structure for comparison |
| 3-(4-Nitrophenoxy)benzoic acid | 27237-21-4 | C₁₃H₉NO₅ | Carboxylic acid, nitrophenoxy | -CH₂OH replaced with -COOH |
| (3-Methoxy-4-nitrophenyl)methanol | 80866-88-2 | C₈H₉NO₄ | Hydroxymethyl, nitro, methoxy | Methoxy at C3 instead of phenoxy |
| 4-Nitrophenol | 100-02-7 | C₆H₅NO₃ | Phenol, nitro | Simpler structure lacking hydroxymethyl |
Key Observations :
- Electron-withdrawing effects: The 4-nitrophenoxy group in this compound enhances electrophilic substitution reactivity compared to analogs with methoxy or ethoxy groups .
- Solubility: The hydroxymethyl group improves solubility in polar aprotic solvents (e.g., DMSO) relative to 4-nitrophenol, which is sparingly soluble in water .
Critical Differences :
- The hydroxymethyl group in this compound allows for esterification or etherification, enabling its use in dendritic polymer synthesis .
- In contrast, 4-nitrophenol lacks this functional flexibility, limiting its utility to simpler reactions like azo dye formation .
Research Findings and Industrial Relevance
- Thermal Stability: Nitrophenoxy derivatives exhibit superior thermal stability compared to nitroanilines, making them suitable for high-temperature polymer processing .
- Toxicity: Unlike 4-nitrophenol (classified as toxic and environmentally hazardous), this compound’s larger aromatic system reduces acute toxicity, though long-term environmental impacts require further study .
Data Tables for Comparative Analysis
Table 1: Physical Properties
| Compound | Melting Point (°C) | Solubility (mg/mL) | LogP (Octanol-Water) |
|---|---|---|---|
| This compound | 128–130 (est.) | 12.5 (DMSO) | 2.8 |
| 3-(4-Nitrophenoxy)benzoic acid | 215–217 | 8.2 (DMSO) | 3.1 |
| 4-Nitrophenol | 113–115 | 1.6 (Water) | 1.5 |
Table 2: Industrial Use Cases
Biological Activity
3-(4-Nitrophenoxy)-benzenemethanol, also known as a nitrophenol derivative, has garnered attention in scientific research due to its potential biological activities. This compound's structure, characterized by the presence of a nitrophenyl group, suggests possible interactions with various biological targets, including enzymes and receptors. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a phenolic hydroxyl group and a nitro group attached to a phenoxy moiety, which may influence its reactivity and biological properties.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study conducted by Zhang et al. demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, indicating moderate antibacterial efficacy.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 200 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. A study published in the Journal of Medicinal Chemistry reported that this compound induced apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the activation of caspase pathways and the generation of reactive oxygen species (ROS).
The biological effects of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby disrupting cellular functions.
- Receptor Modulation: It can bind to receptors on cell membranes, influencing signal transduction pathways crucial for cell survival and proliferation.
Study on Antibacterial Activity
In a controlled laboratory setting, researchers evaluated the antibacterial effects of this compound on clinical isolates of Staphylococcus aureus. The study employed agar diffusion methods to assess the compound's efficacy. Results indicated significant zones of inhibition compared to untreated controls.
Study on Anticancer Effects
A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results showed that treatment with varying concentrations (10 µM to 50 µM) led to increased apoptosis rates, with flow cytometry confirming significant changes in cell cycle distribution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
